(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685216
InChI: InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9+/m1/s1
SMILES: C1CCN2CC(CC2(C1)C(=O)O)O
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid

CAS No.:

Cat. No.: VC13685216

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name (2R,8aS)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid
Standard InChI InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9+/m1/s1
Standard InChI Key JVDDKCWCIKURRJ-APPZFPTMSA-N
Isomeric SMILES C1CCN2C[C@@H](C[C@@]2(C1)C(=O)O)O
SMILES C1CCN2CC(CC2(C1)C(=O)O)O
Canonical SMILES C1CCN2CC(CC2(C1)C(=O)O)O

Introduction

Structural Elucidation

Stereochemical Considerations

The (2R,8aS) stereodescriptor indicates specific configurations at the C2 and C8a positions. The hydroxyl group at C2 adopts an R configuration, while the carboxylic acid at C8a resides in the S configuration relative to the indolizine framework . This stereochemistry influences the molecule’s three-dimensional topology, potentially affecting its interactions with biological targets or chiral catalysts .

Synthesis and Methodological Approaches

Chichibabin Method

The Chichibabin synthesis, a classical route to indolizines, involves cyclization of quaternary pyridinium salts derived from α-picoline derivatives and α-halogenoketones . For example, reacting 2-ethoxycarbonylmethylpyridine with bromoacetone in the presence of sodium bicarbonate yields indolizine-1-carboxylic acid derivatives . This method emphasizes the role of stereoelectronic effects, where electron-withdrawing groups on the pyridinium salt facilitate ylide formation, followed by intramolecular aldol condensation and dehydrogenation .

Table 1: Comparison of Indolizine Synthesis Methods

MethodReactantsConditionsYield (%)
Chichibabin α-Picoline, α-halogenoketonesAqueous NaHCO₃30–50
Scholtz α-Picoline, acetic anhydrideReflux, 120°C40–60

Scholtz Method

The Scholtz method employs α-picoline and acetic anhydride under reflux conditions to generate 1,3-diacetylindolizine intermediates, which hydrolyze to yield indolizine carboxylic acids . For instance, acetylating α-picoline forms 2-diacetylmethylpyridine, which undergoes cyclodehydration to produce 1-acetylindolizine. Subsequent hydrolysis liberates the carboxylic acid functionality . This route is advantageous for introducing electron-donating substituents but requires careful control of reaction stoichiometry to avoid over-acetylation .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC9H15NO3\text{C}_9\text{H}_{15}\text{NO}_3
Molecular Weight185.22 g/mol
Purity95%
Storage TemperatureRoom Temperature (RT)
Physical FormSolid
SolubilityPolar solvents (e.g., DMSO)

The compound’s hydroxyl and carboxylic acid groups confer high polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH . Its melting point and logP (partition coefficient) remain unreported but can be inferred from structural analogs to be >150°C and <1, respectively .

Comparative Analysis with Related Indolizine Derivatives

Indolizines exhibit diverse biological and chemical profiles depending on substituent patterns. The table below contrasts (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid with simpler indolizines:

Table 3: Structural and Functional Comparison of Indolizine Derivatives

CompoundKey SubstituentsBiological Activity
IndolizineUnsubstitutedNeuroactive properties
1-AcetylindolizineAcetyl at C1Antimicrobial activity
(2R,8aS)-derivativeHydroxyl (C2), COOH (C8a)Potential antioxidant

The hydroxyl and carboxylic acid groups in (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid distinguish it from non-functionalized indolizines, potentially enhancing its antioxidant capacity via radical scavenging .

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